BenchChemオンラインストアへようこそ!

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

Cysteine protease inhibition Stereochemical selectivity Epoxysuccinate warhead

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7) is a chiral cis-epoxysuccinate monoethyl ester with molecular formula C₆H₈O₅ and molecular weight 160.12 g/mol. The compound features a cis-configured oxirane ring bearing one free carboxylic acid and one ethyl ester moiety, placing it structurally between the fully deprotected cis-epoxysuccinic diacid (CAS 16533-72-5) and the fully esterified diethyl cis-epoxysuccinate.

Molecular Formula C₆H₈O₅
Molecular Weight 160.12
CAS No. 149884-11-7
Cat. No. B1141308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
CAS149884-11-7
Molecular FormulaC₆H₈O₅
Molecular Weight160.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7): A cis-Epoxysuccinate Monoethyl Ester for Stereospecific Research and Intermediate Chemistry


rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7) is a chiral cis-epoxysuccinate monoethyl ester with molecular formula C₆H₈O₅ and molecular weight 160.12 g/mol . The compound features a cis-configured oxirane ring bearing one free carboxylic acid and one ethyl ester moiety, placing it structurally between the fully deprotected cis-epoxysuccinic diacid (CAS 16533-72-5) and the fully esterified diethyl cis-epoxysuccinate [1]. Its 'rel-' prefix denotes the racemic cis diastereomer, distinguishing it from enantiopure preparations of either the (2R,3S) or (2S,3R) forms . The compound is soluble in methanol and requires storage at -20°C for long-term stability [2].

Why Generic Substitution of CAS 149884-11-7 with Other Epoxysuccinate Esters or Diacids Leads to Experimental Failure


The cis-(2R,3S) stereochemistry embedded in rel-(2R,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid dictates its biological target engagement and chemical reactivity in ways that no other epoxysuccinate derivative can replicate. The trans-epoxysuccinate core (e.g., CAS 89886-73-7, CAS 93061-20-2) is essential for cysteine protease inhibition, while the cis-configuration is completely inactive against these thiol-dependent enzymes [1]. Conversely, only the cis-epoxysuccinate scaffold exhibits potent SUCNR1/GPR91 agonism (EC₅₀ 2.7 µM) and irreversible isocitrate lyase-1 (ICL1) inactivation (kᵢₙₐᶜₜ/Kᵢₙₐᶜₜ = 5.0 × 10⁴ M⁻¹ s⁻¹), activities that are stereochemically forbidden for trans-isomers [2][3]. Furthermore, the monoethyl ester functionality provides exactly one free carboxyl group for amidation-based derivatization—the diacid (two free carboxyls) cannot be selectively mono-functionalized without protection/deprotection sequences, while the diester (no free carboxyl) requires prior hydrolysis before amide bond formation [4]. These orthogonal structure–activity relationships mean that substituting CAS 149884-11-7 with any other epoxysuccinate ester or acid fundamentally alters, or abolishes, the intended experimental outcome.

Quantitative Differentiation Evidence for rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7) Against Closest Analogs


Cis-vs-Trans Stereochemical Switch Governs Complete Loss or Gain of Cysteine Protease Inhibitory Activity

The cis-(2R,3S) epoxysuccinate stereochemistry renders the compound completely inactive as a cysteine protease inhibitor, whereas the trans-(2S,3S) epoxysuccinate core is the warhead responsible for irreversible, covalent inhibition of clan CA and clan CD cysteine proteases, including cathepsins B, L, K, and legumain [1]. E-64, the prototypical epoxysuccinate-based cysteine protease inhibitor, and all its active analogs exclusively require the trans configuration, forming a thioether bond with the active-site cysteine thiolate [2]. A mistaken procurement of the cis-isomer (CAS 149884-11-7 or its diacid analog) for cysteine protease inhibition experiments yields zero inhibitory effect [1]. This is not a modulation of potency—it is a binary, stereochemistry-gated on/off switch. For research programs targeting isocitrate lyase (ICL1) or the succinate receptor SUCNR1/GPR91, this cis-specificity is precisely the desired activity profile, as it eliminates confounding off-target cysteine protease inhibition inherent to trans-epoxysuccinate scaffolds [3].

Cysteine protease inhibition Stereochemical selectivity Epoxysuccinate warhead

SUCNR1/GPR91 Agonism: cis-Epoxysuccinate is 10- to 20-Fold More Potent Than Succinate; trans-Isomers Show No Activity

cis-Epoxysuccinic acid (the diacid core of CAS 149884-11-7) acts as a potent agonist at the succinate receptor SUCNR1/GPR91, inhibiting forskolin-stimulated cAMP accumulation with an EC₅₀ of 2.7 µM, compared to an EC₅₀ of 29 µM for succinic acid—representing an approximately 11-fold enhancement in potency [1]. This increased potency is attributed to the synperiplanar conformational constraint imposed by the cis-epoxide ring, which pre-organizes the molecule into the bioactive conformation recognized by the receptor's orthosteric binding pocket, defined by residues R281⁷·³⁹ and Y83²·⁶⁴ [2]. Critically, the trans-epoxysuccinate isomers do not exhibit this agonistic activity, as their anti-periplanar carboxylate orientation fails to satisfy the receptor's geometric requirements [1]. The monoethyl ester derivative (CAS 149884-11-7), bearing one free carboxylate for receptor engagement and one ester for potential prodrug or lipophilicity modulation, offers a scaffold for further SAR exploration that neither the diacid (no ester handle) nor the diester (no free carboxylate) can provide [3].

SUCNR1/GPR91 agonism Succinate receptor pharmacology cAMP inhibition

Mtb Isocitrate Lyase-1 (ICL1) Covalent Inactivation: cis-EpS is the Most Potent ICL1 Inactivator Characterized; trans-Isomer is Inactive

cis-2,3-Epoxysuccinic acid (cis-EpS) was identified as a selective, irreversible covalent inactivator of Mycobacterium tuberculosis isocitrate lyase-1 (ICL1) with kinetic parameters kᵢₙₐᶜₜ/Kᵢₙₐᶜₜ = (5.0 ± 1.4) × 10⁴ M⁻¹ s⁻¹ and Kᵢₙₐᶜₜ = 200 ± 50 nM, making it the most potent ICL1 inactivator yet characterized [1]. X-ray crystallography and mass spectrometry confirmed that Cys191 of ICL1 is S-malylated by cis-EpS, and a crystallographic 'snapshot' of inactivation provided mechanistic insight into the covalent modification [1]. Crucially, the trans-isomer of epoxysuccinic acid showed no ICL1 inhibitory activity, and only cis-EpS inhibited the growth of Mtb under conditions where ICL function is essential [1]. The monoethyl ester (CAS 149884-11-7) preserves the cis-epoxysuccinate pharmacophore while providing an ester handle that can be leveraged to optimize cellular permeability and pharmacokinetic properties—advantages unavailable with the diacid, which suffers from poor membrane penetration due to its dual negative charge at physiological pH [2].

Tuberculosis drug target Isocitrate lyase inhibition Covalent inactivator

Monoethyl Ester Functionality Enables Regioselective Monofunctionalization Unavailable with Diacid or Diester Analogs

The monoethyl ester of rel-(2R,3S)-oxirane-2,3-dicarboxylic acid (CAS 149884-11-7) occupies a unique position in the epoxysuccinate chemical space: it possesses exactly one free carboxylic acid group (pKₐ ~4.73, predicted) available for amidation, esterification, or active ester formation, while the ethyl ester remains intact for subsequent orthogonal deprotection or direct biological evaluation . This contrasts with cis-epoxysuccinic acid diacid (CAS 16533-72-5, two identical carboxyls), which cannot be selectively mono-derivatized without statistical mixtures and protection/deprotection sequences, and diethyl cis-epoxysuccinate (CAS 74243-85-9 for the trans enantiomer), which requires prior ester hydrolysis before any amide bond formation [1]. In the synthesis of aza-peptidyl legumain inhibitors, the monoethyl ester has been employed as the key epoxysuccinate building block, where its free carboxyl is coupled to the aza-peptide scaffold and the ester moiety contributes to potency through S,S stereochemistry-specific interactions [2]. Physical property differentiation includes methanol solubility (monoester) versus water solubility (diacid, ~435 g/L) versus organic solvent solubility (diester, bp 234-235°C, density 1.144 g/mL) [3].

Synthetic intermediate Regioselective derivatization Amidation

Legumain Inhibitor Synthesis: S,S Stereochemistry Requirement for Potent Irreversible Inhibition Places cis-Configured Monoester in a Distinct Application Niche

In the development of aza-peptidyl epoxide inhibitors of legumain (asparaginyl endopeptidase), the trans-(2S,3S) epoxysuccinate stereochemistry is required for potent irreversible inhibition, with second-order rate constants reaching up to 10⁵ M⁻¹ s⁻¹ and IC₅₀ values as low as 45 nM against Schistosoma mansoni legumain [1]. The most potent epoxides contain an ester moiety with S,S stereochemistry attached to the epoxide; amide and amino acid derivatives lacking this configuration were not inhibitors [1]. The rel-(2R,3S) monoethyl ester (CAS 149884-11-7), bearing the opposite (cis) configuration, is therefore not a direct warhead precursor for potent legumain inhibitors. However, this compound serves critical functions as: (i) a stereochemical negative control in legumain inhibitor SAR studies, (ii) a starting material for the synthesis of cis-specific biological probes targeting ICL1 or SUCNR1, and (iii) a scaffold for exploring azapeptide conjugates where the cis-epoxide may exhibit orthogonal reactivity or selectivity profiles distinct from the extensively characterized trans-series [2]. This dual identity—inactive at cysteine proteases yet active at ICL1 and SUCNR1—makes stereochemical verification by polarimetry or chiral HPLC an absolute requirement upon receipt .

Legumain inhibition Asparaginyl endopeptidase Aza-peptide epoxide

Optimal Procurement and Application Scenarios for rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (CAS 149884-11-7)


Synthesis of cis-Epoxysuccinate-Based SUCNR1/GPR91 Agonist Analogs for Cardiovascular and Metabolic Research

Use CAS 149884-11-7 as the starting material for mono-amide or mono-ester derivatives targeting SUCNR1. The free carboxylic acid can be coupled to amine-containing pharmacophores (e.g., substituted benzylamines, amino acid esters) using standard coupling reagents, while the ethyl ester is retained to modulate lipophilicity and cellular permeability. The resulting analogs can be screened in cAMP inhibition assays (forskolin-stimulated, SUCNR1-transfected cells) with succinic acid (EC₅₀ = 29 µM) and cis-epoxysuccinic acid (EC₅₀ = 2.7 µM) as reference compounds [1]. This approach enables the exploration of the P1' pocket in legumain-related azapeptide SAR or the development of cis-epoxysuccinate-based SUCNR1 biased agonists [2].

Development of Antitubercular Lead Compounds Targeting ICL1 via cis-Epoxysuccinate Prodrug Strategy

Employ CAS 149884-11-7 to synthesize ester prodrugs of cis-epoxysuccinic acid aimed at improving cellular permeability for Mycobacterium tuberculosis ICL1 inactivation. The ethyl ester can be hydrolyzed intracellularly by esterases to release the active cis-epoxysuccinate diacid, which covalently modifies ICL1 Cys191 (kᵢₙₐᶜₜ/Kᵢₙₐᶜₜ = 5.0 × 10⁴ M⁻¹ s⁻¹, Kᵢₙₐᶜₜ = 200 nM) [3]. Alternative ester prodrugs (e.g., pivaloyloxymethyl, isopropyl) can be prepared via transesterification or by starting from the diacid and selectively esterifying. Activity should be benchmarked against cis-epoxysuccinic acid in Mtb growth inhibition assays under ICL-dependent (acetate/fatty acid) versus ICL-independent (glucose) conditions [3].

Stereochemical Control Compound for Legumain and Cysteine Cathepsin Inhibitor Selectivity Profiling

In legumain inhibitor development programs using the trans-(2S,3S) monoethyl ester (CAS 89886-73-7), procure CAS 149884-11-7 as the essential cis-configured stereochemical negative control. The cis isomer's complete lack of cysteine protease inhibitory activity provides the baseline for establishing that observed biological effects are stereospecific [4]. This is particularly critical when profiling inhibitor selectivity across the cysteine protease family (cathepsins B, L, K, S, legumain, caspases), where the trans-epoxysuccinate warhead can exhibit broad reactivity while the cis isomer serves as an inert comparator [4][5].

Biocatalytic Resolution and Enantiopure Tartaric Acid Precursor Studies Using cis-Epoxysuccinate Hydrolases

CAS 149884-11-7, with its racemic cis configuration, can serve as a substrate for cis-epoxysuccinate hydrolases (CESHs) in studies aimed at understanding stereospecific ring-opening mechanisms. CESHs convert cis-epoxysuccinate to enantiopure L(+)- or D(-)-tartaric acid with >99% ee, and the monoethyl ester derivative may probe the substrate tolerance of these industrially relevant enzymes [6]. The monoester functionality allows tracking of regioselectivity (hydrolysis at C2 vs C3 of the oxirane) by monitoring the fate of the ethyl ester by LC-MS or NMR, providing mechanistic insight that the symmetric diacid cannot furnish [6].

Quote Request

Request a Quote for rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.